3-(1-Aminoethyl)-5-(trifluoromethyl)aniline
Overview
Description
3-(1-Aminoethyl)-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of an aminoethyl group and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the annulation reaction of 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate or amines . This reaction proceeds via a cascade process involving the 1,4-Michael addition of the pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(1-Aminoethyl)-5-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The aminoethyl group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the aminoethyl group, resulting in different chemical properties and reactivity.
3-(1-Aminoethyl)aniline: Lacks the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness: 3-(1-Aminoethyl)-5-(trifluoromethyl)aniline is unique due to the presence of both the aminoethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(1-aminoethyl)-5-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2/c1-5(13)6-2-7(9(10,11)12)4-8(14)3-6/h2-5H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYLLSKIPZGXNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)N)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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